molecular formula C9H10O3 B1331385 2-(1,3-Dioxolan-2-yl)phenol CAS No. 6988-19-8

2-(1,3-Dioxolan-2-yl)phenol

Cat. No.: B1331385
CAS No.: 6988-19-8
M. Wt: 166.17 g/mol
InChI Key: YRQDSVXQHYMZIE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)phenol is an organic compound that features a phenol group attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)phenol typically involves the reaction of phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde or ketone and the diol. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to facilitate the removal of water .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dioxolane ring can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the phenol group.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    Phenol: The parent compound without the dioxolane ring.

Uniqueness

2-(1,3-Dioxolan-2-yl)phenol is unique due to the presence of both the phenol group and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDSVXQHYMZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297152
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-19-8
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 244 parts of salicylaldehyde, 125 parts of ethyleneglycol, 1 part of zinc chloride, 1 part by volume of concentrated phosphoric acid and 500 parts by volume of benzene was boiled in a circulating distillation apparatus until water was no longer being eliminated. The solution of the product was filtered and evaporated. The residue was distilled under a high vacuum. The product boiled at 88° to 91°C under 0.04 mm Hg pressure and melted at 67° to 70°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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